molecular formula C48H28CuN4O8 B3136454 CU(II) Meso-tetra(4-carboxyphenyl)porphine CAS No. 41699-93-8

CU(II) Meso-tetra(4-carboxyphenyl)porphine

Cat. No. B3136454
CAS RN: 41699-93-8
M. Wt: 852.3 g/mol
InChI Key: JFJHHBUSDSQBFW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CU(II) Meso-tetra(4-carboxyphenyl)porphine is a synthetic porphyrin . It belongs to the class of porphyrin compounds and is an organic chemical raw material .


Synthesis Analysis

The synthesis of this compound involves adding propionic acid, pyrrole, and p-toluic acid methyl ester to a round-bottom flask. After heating the mixture in a dark environment for 30 minutes, the reaction solution is cooled to room temperature and filtered. The resulting solid is washed sequentially with a 1mol/L KOH aqueous solution and 1mol/L hydrochloric acid .


Chemical Reactions Analysis

This compound has been used in the synthesis of a hybrid photocatalyst for visible-light-induced water oxidation . It has also been used in the development of DNA methylation sensors .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 852.3 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Microwave Synthesis and Biological Evaluation

Cu(II) complexes with asymmetrical and symmetrical porphyrinic ligands, including CU(II) Meso-tetra(4-carboxyphenyl)porphine, have been synthesized using microwave irradiation. These compounds exhibited low toxicity and are recommended for testing in light activation protocols, suggesting potential in biomedical applications (Boscencu et al., 2010).

DNA Damage Induction by Porphyrin Photosensitizers

Studies on the photosensitizing effects of porphyrins, including meso-tetra(p-carboxyphenyl)porphine, have demonstrated their ability to induce single- and double-strand breaks in DNA under neutral conditions. This indicates potential applications in photochemotherapy and fluorescence endoscopic procedures (Fiel et al., 1981).

Aggregation in Aqueous Solutions

The aggregation behavior of meso-tetra(p-sulphonatophenyl)porphine and its Cu(II) and Zn(II) complexes in aqueous solutions has been examined, showing relevance in analytical applications for metal determination at low concentrations (Corsini & Herrmann, 1986).

Aggregation in Frozen Media

Research on the aggregation of Cu(II) derivatives of meso-substituted porphyrins in frozen aqueous solutions revealed solute-solute interactions, highlighting their potential in studies of solute behaviors at low temperatures (Dougherty & Pasternack, 1992).

Optical Solid-State Glucose Sensor

Meso-tetra(4-carboxyphenyl)porphine has been utilized in developing an optical solid-state glucose sensor. This sensor demonstrates a linear response to glucose concentration, indicating its application in glucose monitoring (White & Harmon, 2002).

Adsorption on Graphitic Surfaces

Studies on Copper(II) meso-tetra(4-carboxyphenyl) porphyrin adsorption on graphitic surfaces suggest its potential in nanotechnology and surface chemistry, particularly for the development of novel sensor materials (Nicholls et al., 2010).

Mechanism of Action

Target of Action

The primary target of CU(II) Meso-tetra(4-carboxyphenyl)porphine is CD320 , the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) . This receptor plays a crucial role in the cellular uptake of the compound .

Mode of Action

This compound enters cells through clathrin-mediated endocytosis . It binds strongly to CD320, facilitating its uptake into the cell .

Biochemical Pathways

The compound has been found to be a potent photosensitizer in singlet oxygen generation . It also acts as a redox mediator in enzymatic reactions . These properties suggest that it may affect various biochemical pathways, particularly those involving redox reactions and photochemical processes.

Pharmacokinetics

Its cellular uptake through clathrin-mediated endocytosis suggests that it may be readily absorbed by cells .

Result of Action

In catalysis, this compound has shown exceptional efficacy as a catalyst, facilitating diverse organic reactions like alcohol oxidation and nitro compound reduction . In electrochemistry, it has demonstrated remarkable electrocatalytic prowess for oxygen reduction and carbon monoxide oxidation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been used as a photocatalyst for water oxidation and photocatalytic degradation, suggesting that light exposure may enhance its activity . Furthermore, its storage temperature (2~8°C) indicates that temperature can affect its stability .

Safety and Hazards

CU(II) Meso-tetra(4-carboxyphenyl)porphine is intended for research and development in a laboratory. It should be handled using prudent procedures for chemicals of unknown toxicity, under the supervision of persons technically qualified to evaluate potential risks and authorized to enforce appropriate health and safety measures .

properties

IUPAC Name

copper;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJHHBUSDSQBFW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H28CuN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

852.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CU(II) Meso-tetra(4-carboxyphenyl)porphine
Reactant of Route 2
CU(II) Meso-tetra(4-carboxyphenyl)porphine
Reactant of Route 3
CU(II) Meso-tetra(4-carboxyphenyl)porphine
Reactant of Route 4
CU(II) Meso-tetra(4-carboxyphenyl)porphine
Reactant of Route 5
CU(II) Meso-tetra(4-carboxyphenyl)porphine
Reactant of Route 6
CU(II) Meso-tetra(4-carboxyphenyl)porphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.